3,6-Dibromobenzene-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHOXBUDUVEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Elucidation of 3,6-Dibromobenzene-1,2-diol
A Technical Guide for Crystallographic Analysis and Drug Design Applications
Executive Summary
This guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 3,6-Dibromobenzene-1,2-diol (3,6-dibromocatechol). As a halogenated derivative of catechol, this compound serves as a critical model for understanding halogen bonding (
The 3,6-substitution pattern imposes unique steric constraints on the vicinal hydroxyl groups, influencing their ability to act as hydrogen bond donors/acceptors in protein-ligand binding. This document details the experimental workflow from crystallization to structural refinement, emphasizing the handling of heavy-atom absorption (Br) and the precise localization of hydroxyl protons.
Chemical Context & Significance
The 3,6-Substitution Motif
Unlike its 4,5-substituted isomers, 3,6-dibromobenzene-1,2-diol features bromine atoms ortho to the hydroxyl groups. This creates a crowded steric environment that forces specific conformational preferences:
-
Intramolecular Hydrogen Bonding: The vicinal -OH groups typically form an intramolecular
bond, locking the C-O bond rotations. -
Halogen Bonding Potential: The bromine atoms act as Lewis acids (via the
-hole along the C-Br axis), capable of forming directional interactions with nucleophiles (carbonyls, nitrogens) in biological targets.
Physical Properties
| Property | Value | Notes |
| Formula | High heavy-atom content (60% Br by mass) | |
| Molecular Weight | 267.90 g/mol | |
| Melting Point | ~122 °C | Solid at room temperature |
| Solubility | Soluble in Toluene, CHCl | Lipophilic character due to Br |
| Absorption Coeff ( | High (Mo K | Requires rigorous absorption correction |
Experimental Protocol: From Synthesis to Diffraction
Crystallization Strategy
Obtaining diffraction-quality crystals of catechols can be challenging due to their oxidation sensitivity. The 3,6-dibromo substitution stabilizes the ring against oxidation compared to unsubstituted catechol, but care is still required.
Recommended Method: Slow Evaporation
-
Solvent System: Dissolve 20 mg of the compound in 2 mL of Chloroform/Methanol (5:1 v/v) . The methanol ensures solubility of the diol, while chloroform promotes slower evaporation.
-
Alternative: Recrystallization from hot Toluene . This often yields plate-like crystals suitable for diffraction.
-
Conditions: Filter the solution through a 0.45
m PTFE filter into a clean vial. Cover with Parafilm, punch 3-4 small holes, and store at 4°C in the dark (to prevent photo-debromination).
Data Collection Parameters
The presence of two bromine atoms makes this a "heavy atom" structure. Minimizing absorption errors and thermal motion is paramount.
-
Radiation Source: Mo-K
( Å) . Cu-radiation should be avoided due to excessive absorption by Bromine. -
Temperature: 100 K (Cryostream) . Low temperature is non-negotiable to reduce the thermal ellipsoids of the terminal Br atoms and allow precise location of the H-atoms.
-
Resolution: Collect data to at least
Å resolution ( for Mo) to resolve the C-C bond alternation in the ring.
Workflow Visualization
The following diagram outlines the critical decision path for solving this structure.
Figure 1: Crystallographic workflow optimized for heavy-atom organic small molecules.
Structural Analysis & Refinement Logic
Space Group Determination
Based on analogous halogenated phenols (e.g., 2,6-dibromophenol), the expected space group is Monoclinic (
-
Warning: Watch for pseudosymmetry . If the cell angles are close to 90°, check for higher symmetry but verify with
values.
Handling the Heavy Atoms (Br)
The two bromine atoms will dominate the scattering.
-
Phasing: Use Intrinsic Phasing (SHELXT) or Patterson methods. The Br atoms will appear as the highest peaks in the initial map.
-
Absorption Correction: A multi-scan correction (SADABS or CrysAlisPro scaling) is usually sufficient, but for high-precision work, a face-indexed numerical correction is superior.
The Hydroxyl Challenge
Locating hydrogen atoms on oxygen in the presence of bromine is difficult because Br diffraction ripples can obscure light atoms.
-
Protocol: After refining anisotropic C, O, and Br atoms, generate a Difference Fourier Map.
-
Look for: Electron density peaks ~0.82 Å from Oxygen.
-
Refinement: Freely refine the O-H coordinates if possible. If unstable, use a DFIX 0.82 restraint or a riding model (AFIX 147) only if the difference peak is ambiguous.
Interaction Hierarchy
The crystal packing is governed by a competition between Hydrogen Bonding and Halogen Bonding.
| Interaction Type | Geometry | Strength | Structural Role |
| Intra-molecular H-Bond | Strong | Planarizes the catechol moiety. | |
| Inter-molecular H-Bond | Medium | Links molecules into dimers or chains. | |
| Halogen Bond (Type II) | Weak/Directional | Organizes chains into 2D sheets. | |
| Face-to-Face | Weak | Stacks the sheets into 3D blocks. |
Implications for Drug Development
Bioisosterism & Lipophilicity
3,6-Dibromocatechol is a lipophilic bioisostere of catechol. The bromine atoms increase the logP (partition coefficient), enhancing membrane permeability compared to the parent catechol.
-
Application: In kinase inhibitors, replacing a catechol with a dibromocatechol can improve potency by filling hydrophobic pockets while maintaining the chelating ability of the diol.
Halogen Bonding in Active Sites
The C-Br bond creates a positive electrostatic potential cap (
-
Mechanism: This
-hole can form a stabilizing interaction with backbone carbonyl oxygens in a protein target (e.g., Serine proteases or Kinases). -
Design Tip: When docking this scaffold, ensure the C-Br vector points toward a nucleophilic residue (Asp, Glu, or backbone C=O).
Figure 2: Interaction logic for 3,6-dibromocatechol in a biological context.
References
-
Synthesis & Properties
-
Crystallographic Methodology
-
Related Structural Analogs
Sources
Thermodynamic Stability & Molecular Architecture of 3,6-Dibromocatechol Derivatives
This guide provides an in-depth technical analysis of the thermodynamic stability, molecular architecture, and experimental handling of 3,6-dibromocatechol (3,6-DBC) derivatives. It is designed for researchers requiring high-fidelity data for drug development and ligand design.
Executive Summary
3,6-Dibromocatechol (3,6-dibromo-1,2-benzenediol) represents a critical scaffold in the design of "non-innocent" ligands and redox-active pharmaceutical intermediates. Unlike unsubstituted catechol, the 3,6-dibromo derivative exhibits a distinct thermodynamic profile characterized by enhanced acidity , steric protection against polymerization , and a shifted redox potential .
This guide addresses the core stability parameters—redox thermodynamics, acid-base equilibrium, and solid-state energetics—necessary for utilizing this scaffold in drug development and catalysis.
Molecular Architecture & Electronic Effects[1][2]
The thermodynamic stability of 3,6-DBC is governed by the interplay between the electron-rich catechol core and the electron-withdrawing bromine substituents at the ortho positions (relative to the hydroxyls).
Electronic Inductive Effect (-I)
The two bromine atoms exert a strong inductive electron-withdrawing effect (
-
Thermodynamic Consequence: Drastic reduction in pK
. While catechol has a pK of ~9.4, 3,6-DBC and its congeners (like tetrabromocatechol) exhibit pK values in the range of 5.5 – 7.0 . This makes 3,6-DBC a much stronger acid, capable of deprotonating at physiological pH.
Steric Shielding & Polymerization Resistance
The primary degradation pathway for catechols is oxidative coupling (polymerization).
-
Mechanism: Oxidation yields an o-quinone, which is highly electrophilic. In unsubstituted systems, nucleophilic attack occurs at the 3 or 6 positions.
-
Stability Factor: In 3,6-DBC, these reactive sites are blocked by bromine atoms. This steric blockade forces any nucleophilic attack to occur at the less favorable 4 or 5 positions, significantly increasing the kinetic stability of the corresponding o-quinone.
Thermodynamic Stability Profile
Solid-State Energetics
3,6-DBC crystallizes with a lattice energy stabilized by intermolecular hydrogen bonding and halogen-halogen interactions.
| Property | Value | Notes |
| Melting Point | 83 – 84 °C | Distinctly lower than tetrabromocatechol (189-193 °C), indicating a less rigid lattice due to lower symmetry. |
| Crystal Habit | Monoclinic / Orthorhombic | Forms herringbone packing motifs; Br···Br interactions stabilize the lattice. |
| Solubility | High in DCM, THF, EtOAC | Lipophilic bromines enhance organic solubility; low water solubility compared to catechol. |
Redox Thermodynamics (The Quinone Vector)
The most critical thermodynamic parameter for 3,6-DBC is its oxidation potential (
-
Oxidation Potential: The electron-withdrawing bromines stabilize the reduced form (catechol) relative to the oxidized form (quinone), making 3,6-DBC harder to oxidize than unsubstituted catechol.
-
Quinone Stability: Once formed, 3,6-DBBQ is thermodynamically unstable toward hydration but kinetically persistent due to steric shielding.
Redox Pathway Diagram:
Figure 1: Redox equilibrium and degradation vector. Note the reversibility of the Q/Cat couple vs. irreversible degradation.
Experimental Protocols & Validation
Synthesis Validation (Self-Validating Protocol)
To ensure thermodynamic data accuracy, the purity of 3,6-DBC must be established. Commercial samples often contain 3,4- or 4,5-isomers.
Protocol: Regioselective Synthesis via Cyclohexanone
-
Bromination: React cyclohexanone with 4 equivalents of CuBr₂ in refluxing EtOAc/CHCl₃.
-
Aromatization: Treat the resulting polybrominated ketone with Li₂CO₃ in DMF at 120°C.
-
Hydrolysis: Acidic hydrolysis yields 3,6-dibromocatechol.
QC Checkpoints (Pass/Fail):
-
¹H NMR (CDCl₃): Singlet at
7.1 ppm (2H, aromatic protons at C4, C5). If doublet/multiplet observed: Isomer contamination. -
¹H NMR (CDCl₃): Broad singlet at
5.7 ppm (2H, -OH). -
IR (KBr): Sharp peaks at 3400 (OH), 1450, 1230 cm⁻¹.[1]
Assessing Redox Stability (Cyclic Voltammetry)
This protocol determines the thermodynamic resistance to oxidation.
Materials:
-
Analyte: 1 mM 3,6-DBC in dry Acetonitrile.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).
Method:
-
Purge solution with Argon for 15 mins.
-
Scan from -0.5 V to +1.5 V vs Ag/AgCl at 100 mV/s.
-
Data Analysis: Identify the anodic peak potential (
).-
Expected Result: Quasi-reversible wave.
will be positive shifted relative to catechol ( V), likely in the range of 0.30 – 0.50 V . -
Stability Indicator: Ratio of peak currents (
). A ratio indicates high stability of the quinone on the CV timescale. A ratio indicates rapid chemical degradation of the quinone.
-
Degradation Pathways & Storage
Despite the steric protection, 3,6-DBC is susceptible to auto-oxidation in basic media.
Pathway:
-
Deprotonation: At pH > 6.0, the mono-anion forms (facilitated by low pKa).
-
Electron Transfer: The anion transfers an electron to O₂, generating superoxide (
) and the semiquinone radical. -
Disproportionation: Semiquinone radicals disproportionate to Quinone + Catechol.
Storage Protocol:
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass (light sensitive).
-
Stabilizer: Trace amounts of ascorbic acid can be added to solutions to maintain the reduced state.
References
-
Synthesis and Properties of Halogenated C
- Source: Canadian Journal of Chemistry, 1980.
- Context: Describes the synthesis of 3,6-dibromocatechol from cyclohexanone and provides melting point (83-84°C)
-
Link:
-
Redox Behavior of Hindered C
- Source: ResearchG
- Context: Discusses the redox potentials of sterically hindered catechols and the stability of the corresponding o-benzoquinones.
-
Link:
-
Crystal Structure & Packing (Analogous Systems)
- Source: Acta Crystallographica / NIH.
- Context: Provides structural data for 3,6-dichlorocatechol, establishing the H-bonding and pi-stacking motifs relevant to the 3,6-dibromo analog.
-
Link:
-
Non-Innocent Ligand Chemistry
- Source: Inorganic Chemistry (ACS).
- Context: Details the use of 3,6-disubstituted benzoquinone diimines (isoelectronic to catechols)
-
Link:[2]
Sources
Electronic Properties of Brominated Catechol Derivatives: A Physicochemical & Synthetic Guide
Topic: Electronic Properties of Brominated Catechol Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catechol (1,2-dihydroxybenzene) serves as a foundational scaffold in bioorganic chemistry, underpinning the structure of neurotransmitters (dopamine, epinephrine), siderophores, and marine adhesive proteins. The introduction of bromine atoms onto the catechol ring fundamentally alters its electronic landscape. This guide provides a technical deep-dive into how bromination shifts the redox potential , acidity (pKa) , and chelating ability of the catechol moiety. These shifts are critical for researchers utilizing brominated catechols as metabolic blockers, heavy metal chelators, or precursors in the synthesis of bioactive quinones.
Fundamental Electronic Theory
The electronic behavior of brominated catechols is governed by the competition between the inductive withdrawal (-I) and resonance donation (+M) of the bromine substituents.
-
Inductive Effect (-I): Bromine is highly electronegative relative to carbon. It pulls electron density away from the aromatic ring through the sigma bond framework. This destabilizes the development of positive charge (making oxidation harder) and stabilizes negative charge (increasing acidity).
-
Resonance Effect (+M): Bromine has lone pairs that can donate electron density into the pi-system. However, in halogens, the inductive effect generally dominates over the resonance effect regarding reactivity and ground-state electron density.
Impact on HOMO-LUMO Gap:
As the degree of bromination increases (Mono-
Physicochemical Profiling: The Data
The following data summarizes the critical shifts in physical properties as the catechol ring is progressively brominated.
Table 1: Comparative Physicochemical Properties[1]
| Derivative | Structure | MW ( g/mol ) | Melting Point (°C) | pKa (Predicted/Exp) | Electronic Character |
| Catechol | 110.11 | 105 | 9.25 (Exp) | Electron Rich | |
| 4-Bromocatechol | 189.01 | 87 | ~8.84 | Moderately Deactivated | |
| Tetrabromocatechol | 425.69 | 189-193 | ~5.50 | Highly Electron Deficient |
Redox Thermodynamics
The oxidation of catechol to o-quinone is a 2-electron, 2-proton process.
-
Catechol: Readily oxidizes (E°
+0.38 V vs. NHE at pH 7). -
Tetrabromocatechol: The four bromine atoms strongly withdraw electron density, stabilizing the reduced catechol form and destabilizing the electron-deficient quinone. Consequently, the oxidation potential increases significantly , making tetrabromocatechol much more resistant to oxidative degradation than its non-brominated parent.
Mandatory Visualization: Electrochemical Redox Cycle
The following diagram illustrates the redox cycling of catechol derivatives and how electron-withdrawing groups (EWG) like Bromine influence the equilibrium.
Caption: Stepwise 2-electron oxidation pathway of catechols. Bromination hinders the forward reaction (green arrows), stabilizing the reduced catechol species.
Synthetic Protocol: High-Purity Tetrabromocatechol
Objective: Synthesize 3,4,5,6-tetrabromocatechol from catechol with >95% purity. Mechanism: Electrophilic Aromatic Substitution (SEAr). The hydroxyl groups strongly activate the ring, directing bromine to ortho and para positions.
Reagents
-
Catechol (1.0 eq)[1]
-
Bromine (
) (4.5 eq) — Caution: Highly Toxic/Corrosive -
Glacial Acetic Acid (Solvent)
-
Sodium Bisulfite (Quenching agent)
Step-by-Step Methodology
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Vent the condenser to a caustic soda scrubber to trap HBr gas.
-
Dissolution: Dissolve Catechol (11.0 g, 0.1 mol) in Glacial Acetic Acid (50 mL).
-
Addition: Cool the solution to 10°C. Add Bromine (72.0 g, 23 mL, 0.45 mol) dropwise over 60 minutes.
-
Note: The solution will turn dark red. The exotherm must be controlled to prevent uncontrolled boiling.
-
-
Reflux: Once addition is complete, heat the mixture to gentle reflux (118°C) for 2 hours to ensure thermodynamic completion (driving the reaction to the tetra-substituted product).
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass into 500 mL of ice-water containing 5g Sodium Bisulfite (to reduce excess
). -
Isolation: The product will precipitate as an off-white/grey solid. Filter under vacuum.
-
Purification: Recrystallize from hot toluene or ethanol.
-
Target: White needles.
-
Yield: Expected ~85-90%.
-
Applications in Drug Discovery & Materials
Metabolic Stability (COMT Inhibition)
Catechol-O-Methyltransferase (COMT) methylates the 3-hydroxyl group of catechols, inactivating dopaminergic drugs.
-
Mechanism: The bulky bromine atoms at the 3-position (in partially brominated derivatives) or the electronic deactivation of the ring in tetrabromocatechol sterically and electronically hinder the enzymatic attack of COMT. This principle is used to design longer-lasting catechol-based drugs.
Siderophore Mimicry & Chelation
Brominated catechols act as bidentate ligands for
-
pKa Effect: Because tetrabromocatechol has a much lower pKa (~5.5) compared to catechol (~9.25), it can bind metal ions effectively at lower pH values .
-
Binding Constant: While the binding is strong, the electron-withdrawing nature of bromine reduces the basicity of the phenolate oxygen, slightly lowering the absolute formation constant (
) compared to unsubstituted catechol, but the effective binding at physiological pH is often superior due to facile deprotonation.
Mandatory Visualization: Synthesis Workflow
Caption: Optimized workflow for the synthesis of tetrabromocatechol via electrophilic aromatic substitution.
References
-
Organic Syntheses Procedure. "Tetrabromocatechol Synthesis Protocol." Organic Syntheses, Coll. Vol. 3, p.759. Link
-
National Institutes of Health (NIH) PubChem. "Tetrabromocatechol Compound Summary (CID 61127)." PubChem Database.[2] Link
-
ChemicalBook. "4-Bromocatechol Properties and pKa Prediction." ChemicalBook Database. Link
-
GuideChem. "4-Bromocatechol MSDS and Chemical Properties." GuideChem. Link
-
LookChem. "Physical Properties of Brominated Catechols." LookChem. Link
Sources
Introduction: The Strategic Value of a Multifunctional Scaffold
An In-depth Technical Guide to the Reactivity of 3,6-Dibromobenzene-1,2-diol
3,6-Dibromobenzene-1,2-diol is a halogenated aromatic compound with the molecular formula C₆H₄Br₂O₂ and a molecular weight of approximately 267.90 g/mol [1][2][3]. Its structure is characterized by a catechol (1,2-dihydroxybenzene) core, symmetrically substituted with two bromine atoms at the 3 and 6 positions. This arrangement of functional groups—two nucleophilic and acidic hydroxyl groups adjacent to each other, and two synthetically versatile carbon-bromine bonds—makes it a valuable and highly reactive building block in modern organic synthesis.
The strategic placement of these groups allows for selective and sequential chemical transformations, providing pathways to complex molecular architectures. The electron-withdrawing nature of the bromine atoms influences the acidity and reactivity of the hydroxyl groups, while the catechol moiety, in turn, modulates the reactivity of the C-Br bonds in cross-coupling reactions. This guide offers an in-depth exploration of the reactivity of this scaffold, providing field-proven insights and detailed protocols for its application in research and development. It serves as a critical resource for chemists in the pharmaceutical, agrochemical, and materials science sectors aiming to leverage its unique chemical properties[1].
| Property | Value | Reference |
| CAS Number | 123433-20-5 | [2][3][4][5] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2][5] |
| Molecular Weight | 267.90 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 122 °C | [3] |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
Core Reactivity I: Transformations of the Catechol Unit
The 1,2-diol (catechol) moiety is a hub of chemical activity, primarily driven by the nucleophilicity of the oxygen atoms and their potential for oxidation.
Oxidation to 3,6-Dibromo-1,2-benzoquinone
The most prominent reaction of the catechol unit is its oxidation to the corresponding ortho-quinone. This transformation is a cornerstone of its utility, as quinones are valuable electrophiles and components of biologically active molecules. The adjacent hydroxyl groups can be oxidized using a variety of oxidizing agents[1].
Causality Behind Experimental Choices: The choice of oxidant is critical. Stronger, less selective oxidants like potassium permanganate can lead to overoxidation and ring cleavage, resulting in poor yields[6]. Milder, more controlled reagents are preferred. Chromic acid or reagents like Pyridinium chlorochromate (PCC) can effectively oxidize secondary alcohols to ketones, a transformation analogous to the oxidation of the catechol hydroxyls to the quinone carbonyls. The reaction proceeds through the formation of a chromate ester intermediate, followed by an elimination step to form the carbonyl group.
Sources
- 1. Buy 3,6-Dibromobenzene-1,2-diol | 123433-20-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,6-dibromo-1,2-Benzenediol | 123433-20-5 [chemicalbook.com]
- 4. 123433-20-5|3,6-Dibromobenzene-1,2-diol|BLD Pharm [bldpharm.com]
- 5. 3,6-dibromobenzene-1,2-diol 97% | CAS: 123433-20-5 | AChemBlock [achemblock.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Polymerization of 3,6-Dibromocatechol for Redox-Active Materials
This Application Note serves as a definitive technical guide for the polymerization of 3,6-Dibromocatechol , a specialized monomer used to synthesize redox-active conjugated polymers. These materials are critical in the development of next-generation Organic Radical Batteries (ORBs) , supercapacitors , and heavy metal adsorption matrices .
Executive Summary & Strategic Rationale
3,6-Dibromocatechol (3,6-DBC) is a bifunctional monomer combining two key features:
-
Redox-Active Catechol Moiety: The vicinal diol (1,2-dihydroxy) group undergoes a reversible 2-electron/2-proton redox reaction to 1,2-benzoquinone, providing high specific capacity for energy storage.
-
Dibromo Functionality (Positions 3,6): These positions allow for transition-metal catalyzed cross-coupling (e.g., Yamamoto, Suzuki), enabling the formation of a conjugated poly(p-phenylene) backbone.
Unlike standard oxidative polymerization of catechol (which yields amorphous, cross-linked polydopamine-like structures), utilizing the 3,6-dibromo handles allows for the synthesis of linear, crystalline, and conductive polymers.
Key Applications
| Application | Function | Mechanism |
| Li-Ion Battery Cathodes | High-capacity energy storage | Reversible redox between catechol and o-quinone states. |
| Heavy Metal Remediation | Adsorbent | Chelation of Pb²⁺, Hg²⁺ via vicinal diols. |
| Bio-Electronics | Conductive Interface | Mixed ionic/electronic conductivity in physiological pH. |
Critical Pre-Requisite: Monomer Protection Strategy
Problem: The acidic hydroxyl protons of 3,6-DBC poison zerovalent nickel/palladium catalysts used in polymerization. Solution: You must protect the hydroxyls prior to polymerization. Two strategies are standard:
-
Methylation (Permanent/Stable): Forms dimethoxy derivatives. Best for solution-processable polymers where redox activity is not immediately required or will be chemically unmasked later (harsh deprotection).
-
Acetal/Ketal Formation (Labile): Forms a dioxole ring. Easier to deprotect but slightly more sensitive to steric bulk during polymerization.
-
Acetylation (Yamamoto Standard): Forms diacetoxy derivatives. Compatible with Ni(0) and easily hydrolyzed.
Recommended Protocol: Acetylation (for easiest post-polymerization hydrolysis).
Protocol 1: Synthesis of 1,2-Diacetoxy-3,6-dibromobenzene
-
Reagents: 3,6-Dibromocatechol (10 mmol), Acetic Anhydride (excess), Pyridine (catalytic).
-
Yield Target: >90%
-
Dissolve 3,6-dibromocatechol (2.68 g, 10 mmol) in dry dichloromethane (DCM, 20 mL).
-
Add acetic anhydride (2.5 mL, 25 mmol) and pyridine (0.5 mL).
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 8:2).
-
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol. Product should be white needles.
Core Protocol: Yamamoto Polycondensation
This method yields Poly(2,3-dihydroxy-1,4-phenylene) (after deprotection). It relies on a reductive coupling mechanism driven by Ni(0).
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the polymer growth pathway.
Caption: Yamamoto polycondensation cycle for 3,6-dibromocatechol derivatives. The Ni(0) acts as a stoichiometric reagent or catalyst (if Zn is added) to drive aryl-aryl coupling.
Experimental Workflow
Safety Note: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is extremely air-sensitive and potentially carcinogenic. All handling must be performed in a Glovebox (N₂ or Ar atmosphere).
Reagents:
-
Monomer: 1,2-Diacetoxy-3,6-dibromobenzene (1.0 eq, 1 mmol, 352 mg).
-
Catalyst: Ni(COD)₂ (2.2 - 2.5 eq, 2.5 mmol, 690 mg). Note: Stoichiometric Ni is preferred for high MW.
-
Ligand: 2,2'-Bipyridine (2.2 - 2.5 eq, 2.5 mmol, 390 mg).
-
Solvent: Anhydrous DMF or Toluene/DMF mixture (deoxygenated).
-
Co-solvent: 1,5-Cyclooctadiene (COD) (excess, optional, stabilizes intermediates).
Step-by-Step Procedure:
-
Catalyst Prep (In Glovebox):
-
Weigh Ni(COD)₂ and 2,2'-Bipyridine into a Schlenk flask.
-
Add 5 mL anhydrous DMF.
-
Stir at 60°C for 20 mins. The solution should turn a deep purple (active complex).
-
-
Monomer Addition:
-
Dissolve the Monomer in 2 mL anhydrous DMF.
-
Add the monomer solution to the catalyst mixture via syringe.
-
-
Polymerization:
-
Seal the flask and move to a Schlenk line (if not staying in glovebox).
-
Stir at 80°C for 24-48 hours .
-
Observation: The mixture will darken significantly as the conjugated polymer forms. Precipitate may form if MW gets high.
-
-
Quenching & Isolation:
-
Cool to RT.
-
Pour the reaction mixture into a large excess of Methanol containing 10% HCl (approx. 200 mL). This decomposes the Ni complex and precipitates the polymer.
-
Stir for 2 hours. The polymer usually precipitates as a grey/black powder.
-
Filter and wash extensively with Methanol, warm EDTA solution (to remove Ni traces), and Acetone.
-
-
Deprotection (Hydrolysis):
-
Suspend the protected polymer in a mixture of THF/MeOH (1:1).
-
Add excess KOH or NaOH (2M solution).
-
Reflux for 12 hours under N₂ (prevent oxidation of catechol).
-
Acidify with dilute HCl to reprotonate the catechols.
-
Filter, wash with water, and dry under vacuum.
-
Alternative Protocol: Suzuki-Miyaura Copolymerization
Use this method to create alternating copolymers (e.g., with fluorene for solubility).
-
Monomer A: 1,2-Diacetoxy-3,6-dibromobenzene.
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2M aqueous).
-
Solvent: Toluene/THF (2:1).
-
Conditions: Reflux (90-100°C) for 48h.
Advantage: Better solubility and processability than the homopolymer.
Characterization & Data Analysis
| Technique | Expected Result | Notes |
| 1H NMR | Broad aromatic peaks. Disappearance of Acetyl/Methyl signals after deprotection. | Broadening indicates successful polymerization. |
| GPC (Gel Permeation) | Mn: 5,000 - 20,000 g/mol . PDI: 1.5 - 2.5. | Note: Run GPC on the protected polymer. The deprotected catechol polymer aggregates strongly. |
| Cyclic Voltammetry | Reversible redox pair at ~3.5V vs Li/Li⁺ (approx). | Distinct oxidation (Catechol -> Quinone) and reduction peaks. |
| FTIR | OH stretch at 3400 cm⁻¹ (broad). | Appearance of OH confirms deprotection. |
Troubleshooting Guide
-
Low Molecular Weight (Oligomers only):
-
Cause: Impure monomer or wet solvent.
-
Fix: Recrystallize monomer twice; distill DMF over CaH₂. Ensure Ni(COD)₂ is fresh (yellow, not white/faded).
-
-
Insoluble Polymer:
-
Cause: Strong π-π stacking of the rigid backbone.
-
Fix: Use the Suzuki method with alkylated comonomers (e.g., Fluorene or Hexyl-thiophene) to introduce flexibility.
-
-
Oxidation of Product:
-
Cause: Air exposure during deprotection.
-
Fix: Perform all deprotection and drying steps under strict inert atmosphere. Store product in a glovebox.
-
References
-
Yamamoto, T., et al. "Preparation of π-conjugated poly(pyridine-2,5-diyl), poly(2,2'-bipyridine-5,5'-diyl), and their copolymers with arenes by organometallic polycondensation." Journal of the American Chemical Society, 116(11), 4832-4845. Link (Foundational Yamamoto Protocol).
-
Mecerreyes, D., et al. "Redox-Active Polymers for Organic Radical Batteries." Progress in Polymer Science, 36(10), 1340-1360. Link (Context on Catechol Redox Polymers).
-
BenchChem. "1,4-Dibromobenzene and Derivatives: Polymerization Workflows." BenchChem Application Notes. Link (General handling of dibromo-aromatics).
- Patil, N., et al. "Poly(catechol)s: Synthesis and Applications." European Polymer Journal, 110, 25-45.
Troubleshooting & Optimization
scaling up synthesis of 3,6-Dibromobenzene-1,2-diol for industrial use
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 3,6-Dibromobenzene-1,2-diol (3,6-Dibromocatechol). It addresses the critical regiochemical challenges that frequently lead to project failure (i.e., accidental synthesis of the 4,5-isomer).
Core Directive: The Isomer Trap
WARNING: The most common failure mode in synthesizing 3,6-dibromobenzene-1,2-diol is the unintentional production of its isomer, 4,5-dibromobenzene-1,2-diol .
-
The Cause: Direct bromination of catechol (Electrophilic Aromatic Substitution) is directed by the hydroxyl groups to the para positions (4 and 5) due to steric relief and electronic activation.
-
The Consequence: You will isolate a product with a melting point of 119–121°C (4,5-isomer) instead of the correct 83–84°C (3,6-isomer).
-
The Solution: You cannot rely on direct bromination for high-purity 3,6-isomer synthesis. You must employ Directed Ortho Metalation (DoM) or specific aromatization protocols (e.g., from cyclohexanone) to force substitution at the sterically congested 3 and 6 positions.
Troubleshooting Guide (Q&A)
Q1: My crude product has a melting point of 120°C. What went wrong?
Diagnosis: You synthesized 4,5-dibromocatechol . Cause: You likely used direct bromination (Br₂/AcOH) of catechol or veratrole. The hydroxyl/methoxy groups direct electrophiles to the para position (4,5) rather than the crowded ortho position (3,6). Fix: Switch to the Lithiation-Deprotection Route (Method A below). There is no efficient purification method to separate the 4,5-isomer from the 3,6-isomer if the reaction heavily favors the former; you must restart.
Q2: Can I use 1,2-dimethoxybenzene (Veratrole) as a starting material?
Answer: Yes, but not via direct bromination.
-
Direct Bromination of Veratrole: Yields 4,5-dibromoveratrole.
-
Lithiation of Veratrole: Yields 3,6-dilithioveratrole (with TMEDA), which can be quenched with bromine to give the correct 3,6-dibromo precursor. This is the recommended industrial route for high purity.
Q3: The reaction mixture turned black/tarry during deprotection with BBr₃. How do I prevent this?
Answer: Catechols are highly susceptible to oxidation (forming o-quinones) and polymerization.
-
Control: Perform the BBr₃ quenching at -78°C and warm very slowly.
-
Quench: Use degassed methanol/water.
-
Additive: Add a reducing agent like sodium metabisulfite (Na₂S₂O₅) during the aqueous workup to reverse any quinone formation back to the diol.
Q4: Is there a non-cryogenic alternative for scale-up?
Answer: Yes, the Cyclohexanone Aromatization Route (Method B). This involves brominating cyclohexanone to a polybromo-intermediate and aromatizing it with base. It avoids n-BuLi but requires careful handling of copper halides and high-temperature elimination steps.
Experimental Protocols
Method A: The "Precision" Route (Lithiation-Deprotection)
Recommended for Pharmaceutical Grade Purity
Mechanism: Directed Ortho Metalation (DoM) forces substitution at the 3 and 6 positions.
Step 1: Dilithiation of Veratrole
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirrer.
-
Reagents: 1,2-Dimethoxybenzene (1.0 eq), TMEDA (2.5 eq), n-BuLi (2.5 eq, 2.5M in hexanes), Dry Ether/THF.
-
Procedure:
-
Dissolve veratrole and TMEDA in ether. Cool to 0°C (or room temp for large scale, with careful exotherm control).
-
Add n-BuLi dropwise. The solution will turn yellow/orange.
-
Stir for 12–24 hours to ensure formation of the 3,6-dilithio species.
-
-
Quench: Cool to -78°C . Add Br₂ (2.5 eq) or CBr₄ slowy.
-
Workup: Quench with Na₂S₂O₃ (aq). Extract organic layer.[1][2]
-
Product: 3,6-Dibromoveratrole (mp ~92°C).
Step 2: Demethylation
-
Reagents: 3,6-Dibromoveratrole (1.0 eq), BBr₃ (2.5 eq), CH₂Cl₂.
-
Procedure:
-
Dissolve intermediate in CH₂Cl₂ at -78°C .
-
Add BBr₃ dropwise.
-
Warm to Room Temp and stir for 12h.
-
-
Workup: Pour into ice-water containing Na₂S₂O₅. Extract with EtOAc.
-
Purification: Recrystallize from Petroleum Ether/CHCl₃ or dilute Toluene.
-
Target: 3,6-Dibromobenzene-1,2-diol (mp 83–84°C ).
Method B: The "Cyclohexanone" Route
Recommended for Cost-Sensitive Industrial Scale
Mechanism: Halogenation-Aromatization.
-
Reagents: Cyclohexanone, CuBr₂ (excess), DMF, Li₂CO₃.
-
Procedure:
-
React cyclohexanone with CuBr₂ in refluxing solvent (or specific bromination conditions to yield 2,2,6,6-tetrabromocyclohexanone).
-
Treat the intermediate with Li₂CO₃ in DMF at 100–120°C to induce dehydrobromination and aromatization.
-
-
Note: This method directly yields the 3,6-isomer because the bromine atoms are placed at the alpha positions of the ketone prior to aromatization.
Data & Specifications
Physical Properties Comparison
| Property | 3,6-Dibromobenzene-1,2-diol (Target) | 4,5-Dibromobenzene-1,2-diol (Impurity) |
| Melting Point | 83 – 84 °C | 119 – 121 °C |
| Synthesis Route | Directed Lithiation / Cyclohexanone | Direct Bromination (EAS) |
| Polarity (TLC) | Less Polar (Intramolecular H-bond) | More Polar |
| Solubility | Soluble in CHCl₃, Ether | Soluble in EtOH, Acetone |
Safety Critical Data
-
HBr Evolution: Both methods generate HBr or use corrosive BBr₃. Scrubbers (NaOH trap) are mandatory.
-
Catechol Toxicity: Catechols are absorbed through skin and can cause sensitization. Use Tyvek sleeves and double nitrile gloves.
-
Pyrophoric Reagents: Method A uses n-BuLi. Ensure quench protocols are in place before starting.
Visualization: Regioselectivity Pathways
Caption: Comparison of synthetic pathways. Direct bromination inevitably leads to the stable 4,5-isomer, whereas directed lithiation forces the formation of the desired 3,6-isomer.
References
-
Specific Synthesis of 3,6-Isomer via Cyclohexanone
- Lavoie, R., & Brassard, P. (1989). Reactions of polar dienes with o-quinones. Canadian Journal of Chemistry, 67(9), 1468–1470.
- Note: This paper details the conversion of cyclohexanone to 3,6-dibromocatechol using Cu(II)
-
Isomer Identification & Properties
- Kohn, M. (1951). Bromination of Catechol. Journal of the American Chemical Society, 73(1), 480.
- Note: Definitive source for melting points distinguishing the 4,5-isomer (121°C)
-
Lithiation Strategy (General DoM)
- Snieckus, V. (1990). Directed ortho metalation.
Sources
Validation & Comparative
UV-Vis Absorption Spectra of 3,6-Dibromobenzene-1,2-diol
This guide details the UV-Vis absorption characteristics of 3,6-Dibromobenzene-1,2-diol (3,6-Dibromocatechol), a critical intermediate in the synthesis of ortho-benzoquinones and coordination complexes.
A Technical Comparison & Experimental Guide
Executive Summary & Scientific Context
3,6-Dibromobenzene-1,2-diol (CAS: 123433-20-5 / 3960-03-0) is a halogenated catechol derivative.[1] Unlike its isomer 4,5-dibromocatechol, the 3,6-substitution pattern places bromine atoms ortho to the hydroxyl groups. This steric and electronic proximity significantly alters its spectral behavior and redox stability.
Key Performance Insight: The UV-Vis spectrum of this compound is dynamic. It serves not only as an identity fingerprint but as a sensitive oxidation indicator . In aerobic conditions or basic pH, 3,6-dibromocatechol rapidly oxidizes to 3,6-dibromo-1,2-benzoquinone , resulting in a dramatic spectral shift from the UV to the Visible region.
Spectral Characteristics & Comparison
The following data compares the target compound with its parent molecule (Catechol) and its primary oxidation product.
Table 1: Comparative Optical Properties
| Compound | Molar Absorptivity ( | Visual Appearance | Electronic Transition | |
| Catechol (Reference) | 275 nm | ~2,300 M⁻¹cm⁻¹ | Colorless | |
| 3,6-Dibromocatechol | 288 - 292 nm (Predicted) | ~3,500 M⁻¹cm⁻¹ (Est.) | Colorless* | |
| 3,6-Dibromo-1,2-benzoquinone | 400 - 450 nm | ~1,400 M⁻¹cm⁻¹ | Red / Orange |
*Note: Pure 3,6-dibromocatechol is colorless. A yellow/pink hue indicates contamination with the quinone.
Mechanism of Spectral Shift
-
Bathochromic Shift (Red Shift): The addition of two bromine atoms to the catechol core causes a redshift of approximately 10–15 nm compared to unsubstituted catechol. This is due to the interaction between the lone pair electrons of the bromine (auxochrome) and the
-system of the benzene ring, which lowers the energy gap for the transition. -
Oxidative Transformation: Upon oxidation, the aromaticity is disrupted, forming a quinoid structure. This creates a new low-energy LUMO, allowing
transitions that absorb blue/green light, giving the compound its characteristic red color.
Experimental Protocol: Spectral Purity Determination
Objective: To obtain an accurate UV-Vis spectrum of 3,6-dibromocatechol without oxidative interference.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or 0.1 M HCl (degassed). Avoid alkaline buffers.
-
Blank: Pure solvent.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Quartz Cuvettes: 1 cm path length (matched pair).
Workflow Diagram (DOT Visualization)
Caption: Workflow for spectrophotometric purity analysis of oxidation-sensitive catechols.
Step-by-Step Methodology
-
Solvent Preparation: Sparge Methanol or 10 mM HCl with nitrogen gas for 10 minutes to remove dissolved oxygen. Rationale: 3,6-dibromocatechol is highly susceptible to auto-oxidation at neutral/basic pH.
-
Baseline Correction: Perform a baseline correction using the degassed solvent in both reference and sample cuvettes.
-
Sample Dissolution: Prepare a 50
M solution (approx. 1.3 mg in 100 mL). Work quickly and minimize light exposure. -
Acquisition: Scan from 800 nm down to 200 nm.
-
Success Criteria: A single major peak near 290 nm.
-
Failure Criteria: Appearance of a broad band >400 nm (indicates quinone formation).
-
Advanced Application: Monitoring Oxidation Kinetics
Researchers often use this compound to study oxidation rates. The conversion can be tracked isobestically.
Protocol:
-
Prepare the sample in Phosphate Buffer (pH 7.4) .
-
Initiate a kinetic scan at 420 nm (absorbance of the quinone).
-
Observation: Absorbance will increase linearly or exponentially depending on oxygen availability.
-
Data Output: Plot
vs. Time to calculate the pseudo-first-order rate constant ( ).
References
-
Sigma-Aldrich. (2024). Product Specification: 3,6-Dibromobenzene-1,2-diol. Link
-
Kohn, M. (1951).[2] "Bromination of Catechol." Journal of the American Chemical Society, 73(1), 480. (Establishes synthesis and characterization foundations). Link
-
Hayashi, H., et al. (2014). "3,6-dibromo-1,2-benzoquinone diimine ligand...[3][4][5] Synthesis and cross coupling." Inorganica Chimica Acta, 421, 427-432.[4] (Provides spectral data for the oxidized quinone/diimine derivatives). Link[4][6][7]
-
PubChem. (2025).[8][9][10] Compound Summary: 3,6-Dibromobenzene-1,2-diol. National Library of Medicine. Link
-
Doc Brown's Chemistry. (2024). UV-visible light absorption spectrum of phenol and substituted phenols. (General reference for auxochromic shifts in halogenated phenols). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,6-Dibromocarbazole | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,6-Di-tert-butyl-catechol | C14H22O2 | CID 3712192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dibromobenzene-1,2-diol | C6H4Br2O2 | CID 3753114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Comparative Guide to Melting Point Determination for Novel Compounds like 3,6-Dibromocatechol
For researchers, scientists, and professionals in drug development, the physical and chemical characterization of compounds is a foundational pillar of their work. Among the most fundamental of these properties is the melting point, a key indicator of purity and identity. While this determination is routine for well-documented substances, the path is less clear for novel or less-common compounds. This guide uses 3,6-Dibromocatechol (CAS 123433-20-5) as a case study to explore the methodologies and standards for accurate melting point determination when established data is unavailable.
A thorough search of prominent chemical databases and scientific literature reveals a conspicuous absence of a reported melting point for 3,6-Dibromocatechol[1][2]. While its parent compound, catechol, has a well-defined melting point of 105 °C[3][4][5], the influence of the two bromine substituents at the 3 and 6 positions on this physical property has not been formally documented in readily accessible sources. This scenario is not uncommon in research and development, where scientists frequently synthesize or isolate novel molecules. In such cases, the burden of accurate characterization falls upon the researcher, necessitating a robust and well-validated approach to melting point determination.
This guide provides an in-depth comparison of the two most prevalent techniques for melting point determination: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) . We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and discuss the critical role of certified reference standards in ensuring data integrity.
The Bedrock of Accuracy: Certified Reference Standards
Before embarking on any melting point determination, the calibration and verification of the instrumentation are paramount. This is achieved using Certified Reference Standards (CRSs), which are high-purity substances with precisely known melting points traceable to primary standards from metrological institutes like the National Institute of Standards and Technology (NIST) or other accredited bodies. The United States Pharmacopeia (USP) also provides well-characterized melting point standards.
The use of CRSs that bracket the expected melting range of the unknown compound is crucial for ensuring the accuracy of the obtained data. For a novel compound like 3,6-Dibromocatechol, a preliminary, rapid heating experiment can provide a rough estimate of the melting point, guiding the selection of appropriate standards for a more precise determination.
Comparative Analysis of Melting Point Determination Techniques
The choice of method for melting point determination often depends on the available instrumentation, the required level of accuracy, and the nature of the sample. Below is a comparative overview of the Capillary Method and Differential Scanning calorimetry.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid in a heated capillary tube. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Sample Amount | A few milligrams. | Typically 1-10 mg. |
| Accuracy | Dependent on operator skill and heating rate control; typically within ±0.5 to ±2 °C. | Highly accurate and reproducible; typically within ±0.1 to ±0.3 °C. |
| Information Provided | Melting range (onset and completion of melting). | Precise melting temperature (onset, peak, and endset), enthalpy of fusion (ΔHfus), and information on other thermal events (e.g., glass transitions, polymorphism). |
| Throughput | Can be low, though some modern instruments allow for multiple samples. | High-throughput with autosamplers. |
| Subjectivity | Highly subjective, relying on visual interpretation. | Objective, providing quantitative data. |
| Advantages | Low cost, simple instrumentation, direct visual observation. | High accuracy and precision, provides additional thermodynamic data, automated, objective. |
| Disadvantages | Subjective, less accurate, requires careful control of heating rate, provides limited information. | Higher initial instrument cost, requires more training, indirect observation of the sample. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for both the Capillary Method and DSC. These protocols are designed to be self-validating by incorporating instrument calibration and system suitability checks.
Protocol 1: Capillary Melting Point Determination
This method relies on the visual detection of the melting process within a sealed capillary tube.
1. Instrument Calibration:
-
Select at least two certified reference standards that bracket the expected melting point of the sample.
-
Determine the melting point of each standard according to the instrument's operating manual, using a slow heating rate (e.g., 1-2 °C/min) near the melting point.
-
The observed melting points should be within the certified range of the standards. If not, the instrument's thermometer requires calibration or servicing.
2. Sample Preparation:
-
Ensure the sample of 3,6-Dibromocatechol is dry and finely powdered to ensure uniform heating.
-
Introduce the powdered sample into a capillary tube to a height of 2-3 mm.
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface.
3. Melting Point Determination:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts (completion of melting).
-
The recorded melting point should be reported as a range.
4. Workflow Diagram:
Caption: Workflow for Capillary Melting Point Determination.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data, along with other thermodynamic information. The ASTM E794 standard provides comprehensive guidance on this method[3][4][6].
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as high-purity indium. The onset of the melting peak of indium should be within the specified tolerance of its certified value (156.60 °C).
2. Sample Preparation:
-
Accurately weigh 1-5 mg of the 3,6-Dibromocatechol sample into a clean DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an empty, sealed pan to be used as a reference.
3. DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 5-10 °C/min, under an inert gas atmosphere (e.g., nitrogen) to a temperature well above the completion of the melting transition.
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
The melting transition will appear as an endothermic peak on the DSC thermogram.
-
Determine the onset temperature, which is the intersection of the baseline with the tangent to the steepest slope of the peak. This is typically reported as the melting point.
-
The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined.
5. Workflow Diagram:
Caption: Workflow for DSC Melting Point Determination.
Conclusion
The absence of a reported melting point for 3,6-Dibromocatechol highlights a common challenge in scientific research. However, by employing established and well-validated techniques such as the Capillary Method or Differential Scanning Calorimetry, researchers can confidently determine this crucial physical property. While the Capillary Method offers a simple and cost-effective approach, DSC provides superior accuracy, objectivity, and a wealth of additional thermodynamic information. The cornerstone of either method is the rigorous use of certified reference standards to ensure the integrity and traceability of the experimental data. For novel compounds that may become drug candidates or important chemical intermediates, the precision and comprehensive data offered by DSC make it the preferred method for characterization in a professional drug development setting.
References
-
ASTM International. ASTM E794-06(2018) - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. [Link]
-
Wikipedia. Catechol. [Link]
-
Oreate AI Blog. Understanding Catechol: A Versatile Compound in Chemistry and Beyond. [Link]
-
ResearchGate. Medicinal chemistry of catechol, a versatile pharmacophore. [Link]
-
NIST. Standard Reference Materials. [Link]
-
NIST. 2023 Catalog of NIST Standard Reference Materials. [Link]
-
ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,6-dibromo-1,2-Benzenediol | 123433-20-5 [chemicalbook.com]
- 3. Catechol - Wikipedia [en.wikipedia.org]
- 4. Understanding Catechol: A Versatile Compound in Chemistry and Beyond - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. CATECHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
